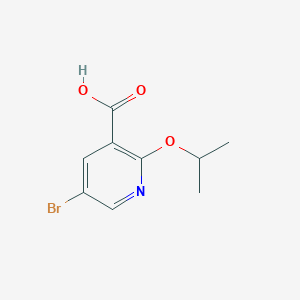

5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid

Description

5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid is a pyridine derivative featuring a bromine atom at position 5, an isopropyloxy (propan-2-yloxy) group at position 2, and a carboxylic acid moiety at position 3. This compound’s structure combines electron-withdrawing (bromo, carboxylic acid) and electron-donating (ether) substituents, creating a unique electronic profile. The isopropyloxy group enhances lipophilicity, which may influence bioavailability, while the carboxylic acid enables hydrogen bonding and salt formation, critical for biological interactions or crystallization .

Properties

IUPAC Name |

5-bromo-2-propan-2-yloxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-5(2)14-8-7(9(12)13)3-6(10)4-11-8/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKMOGBAQUNOFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid typically involves the bromination of 2-propan-2-yloxypyridine-3-carboxylic acid. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems could enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products Formed

Substitution: Derivatives with different functional groups replacing the bromine atom.

Oxidation: Carboxylate salts.

Reduction: Alcohol derivatives.

Esterification: Ester compounds.

Scientific Research Applications

5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, altering their activity. The bromine atom and isopropoxy group can influence the compound’s binding affinity and selectivity towards molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic Acid

- Structural Differences: Position 1: Benzyl substituent (aromatic, bulky) vs. isopropyloxy in the target compound. Position 2: Ketone (oxo) group in a dihydropyridine ring vs. ether (isopropyloxy) in the target. The benzyl group introduces steric hindrance and π-π stacking capabilities.

- Functional Implications :

5-Bromo-3-(phenylmethoxy)-2-pyridinecarboxylic Acid

- Structural Differences :

- Position 2 vs. 3 : Carboxylic acid at position 2 (vs. 3 in the target) and benzyloxy (phenylmethoxy) at position 3 (vs. isopropyloxy at position 2).

- Substituent Nature : Benzyloxy (aromatic ether) vs. isopropyloxy (aliphatic ether).

- Electronic and Steric Effects :

- The positional swap of carboxylic acid alters hydrogen-bonding interactions and acidity (pKa).

- Benzyloxy’s aromaticity may stabilize resonance structures differently, affecting charge distribution.

- Applications : Benzyloxy derivatives are common in drug design (e.g., protease inhibitors), but aliphatic ethers like isopropyloxy may offer better metabolic resistance.

3-(5-Bromo-2-methoxy-3-pyridyl)acrylic Acid

- Structural Differences: Substituents: Methoxy at position 2 and acrylic acid at position 3 vs. isopropyloxy at 2 and carboxylic acid at 3 in the target.

- Functional Implications :

- The methoxy group is less bulky than isopropyloxy, reducing steric effects but offering weaker electron-donating capacity.

- Acrylic acid’s α,β-unsaturated system may increase susceptibility to nucleophilic attack compared to the saturated carboxylic acid in the target.

Data Table Comparing Structural Features

Research Findings and Implications

- Electronic Effects :

- Reactivity Trends :

- The dihydropyridine in may undergo oxidation to pyridine, unlike the fully aromatic target. The acrylic acid in offers sites for cycloaddition or polymerization .

Biological Activity

5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid features a pyridine ring substituted with a bromine atom and a propan-2-yloxy group, contributing to its unique chemical reactivity and biological profile. The presence of the carboxylic acid group enhances its potential for interactions with biological targets.

1. Antimicrobial Activity

The antimicrobial properties of 5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid have been investigated against various pathogens. Research indicates that compounds with similar structures exhibit significant activity against multidrug-resistant strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Against Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid | Staphylococcus aureus | 32 µg/mL |

| 5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid | Escherichia coli | 64 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

2. Anticancer Activity

The anticancer potential of 5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid has been evaluated using various cancer cell lines. A study demonstrated that derivatives of this compound exhibited cytotoxic effects against human lung adenocarcinoma cells (A549) with IC50 values in the micromolar range .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid | A549 (Lung Cancer) | 15 |

| 5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid | HeLa (Cervical Cancer) | 20 |

The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate specific pathways .

3. Enzyme Inhibition

Research has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit the activity of certain kinases, which are critical in cancer progression .

Table 3: Enzyme Inhibition Data

| Enzyme | Inhibition (%) at 50 µM |

|---|---|

| Protein Kinase A | 75 |

| Cyclin-dependent Kinase | 60 |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of various pyridine derivatives, including 5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid, against resistant Staphylococcus aureus strains. The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of this compound using A549 cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.